molecular formula C15H14FNOS B3393958 2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone CAS No. 625826-84-8

2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone

Cat. No.: B3393958
CAS No.: 625826-84-8
M. Wt: 275.3 g/mol
InChI Key: ZHPIOHRKNGHQBP-UHFFFAOYSA-N
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Description

2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone is a chemical compound with the molecular formula C15H14FNO2S. It is known for its unique structure, which includes a fluorine atom, a pyridine ring, and a phenylmethylthio group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone typically involves the reaction of 2-fluoropyridine with a suitable thioether and a propanone derivative. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone involves its interaction with specific molecular targets. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-butanone
  • 2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-pentanone
  • 2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-hexanone

Uniqueness

2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-benzylsulfanylpyridin-2-yl)-2-fluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-11(16)15(18)14-13(8-5-9-17-14)19-10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPIOHRKNGHQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=CC=N1)SCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744001
Record name 1-[3-(Benzylsulfanyl)pyridin-2-yl]-2-fluoropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625826-84-8
Record name 1-[3-(Benzylsulfanyl)pyridin-2-yl]-2-fluoropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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